molecular formula C9H7F5 B1390636 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)-benzene CAS No. 1099597-64-4

1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)-benzene

Cat. No. B1390636
M. Wt: 210.14 g/mol
InChI Key: UPIIBUDZHYESCS-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)-benzene, or 1,3-DFM-2-TFEB, is a synthetic compound with a wide range of applications in scientific research. In the lab, it is used as a reagent, an intermediate, and a catalyst. This compound has been studied extensively, and its molecular structure, synthesis methods, and biochemical and physiological effects have been well-documented.

Scientific Research Applications

Synthesis and Material Applications

  • Polyether Synthesis : This compound is used in synthesizing new fluorine-containing polyethers, resulting in hydrophobic, low dielectric polyethers with moderate thermal stability and glass transition temperatures between 89 and 110 °C (Fitch et al., 2003).

  • Organic Synthesis : It plays a role in regiocontrolled hydroarylation of alkynes in superacids, contributing to the synthesis of CF3-substituted 1,1-diarylethenes and 2,2,2-trifluoroethyl ketones (Alkhafaji et al., 2013).

  • Catalysis : The compound is involved in catalytic transformations, where it assists in converting 2-butyne into various dimerization products and catalytic cycling (Andrés et al., 2022).

  • Fluorinated Polyimides : It contributes to the synthesis of novel fluorinated polyimides, which are characterized by good solubility in organic solvents, high thermal stability, excellent mechanical properties, low dielectric constants, and low moisture absorption (Yang et al., 2004).

Chemical Reactions and Properties

  • Palladium-Catalyzed Reactions : In the realm of organometallic chemistry, it's involved in palladium-catalyzed reactions, such as 2,2,2-trifluoroethylation of organoboronic acids, which has applications in medicinal chemistry (Zhao & Hu, 2012).

  • Photophysical Properties : The compound plays a role in studying the effect of perfluorination on photophysical properties of dye molecules, highlighting the impact of fluorine substitution on emission wavelengths (Krebs & Spanggaard, 2002).

  • Anodic Oxidation : It's used in anodic oxidation processes to facilitate the formation of polyfluoro-1,4-benzoquinones, offering a novel synthetic method for fluorinated organic functional chemicals (Nishiguchi et al., 2008).

Structural Analysis

  • Molecular Structure : The compound assists in elucidating molecular and crystalline structures of polyfluoro-1,3-diazafluorenes, which form infinite ladder chains via π-stacking interactions in crystal structures (Karpov et al., 2004).

  • Crystal Structure : It's integral to the study of crystal structures, such as in the preparation of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, revealing insights into molecular interactions (Liu & Zhou, 2014).

properties

IUPAC Name

1,3-difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-5-2-3-7(10)6(8(5)11)4-9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIIBUDZHYESCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213137
Record name 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene

CAS RN

1099597-64-4
Record name 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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